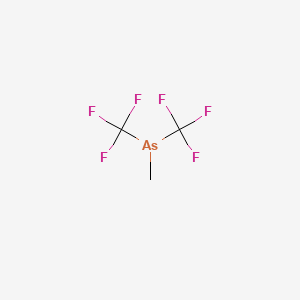
Arsine, methylbis(trifluoromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsine, methylbis(trifluoromethyl)- is a chemical compound with the formula C₃H₃AsF₆ It is a derivative of arsine, where two trifluoromethyl groups and one methyl group are attached to the arsenic atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of arsine, methylbis(trifluoromethyl)- typically involves the reaction of trifluoromethylating agents with arsenic-containing precursors. One common method is the reaction of trifluoromethyl iodide with methylarsine in the presence of a catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of arsine, methylbis(trifluoromethyl)- involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
Arsine, methylbis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides and other oxidation products.
Reduction: It can be reduced to form lower oxidation state arsenic compounds.
Substitution: The trifluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield arsenic oxides, while substitution reactions can produce a variety of organoarsenic compounds.
科学的研究の応用
Arsine, methylbis(trifluoromethyl)- has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and as a diagnostic tool.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of advanced materials.
作用機序
The mechanism of action of arsine, methylbis(trifluoromethyl)- involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The exact pathways and molecular targets are still under investigation, but it is known to induce oxidative stress and disrupt cellular functions.
類似化合物との比較
Similar Compounds
Arsine, bis(trifluoromethyl)-: Similar structure but lacks the methyl group.
Arsine, trifluoromethyl-: Contains only one trifluoromethyl group.
Arsine, dimethyl-: Contains two methyl groups instead of trifluoromethyl groups.
Uniqueness
Arsine, methylbis(trifluoromethyl)- is unique due to the presence of both trifluoromethyl and methyl groups, which impart distinct chemical properties. The trifluoromethyl groups enhance its stability and reactivity, while the methyl group provides additional sites for chemical modification.
特性
CAS番号 |
431-76-5 |
|---|---|
分子式 |
C3H3AsF6 |
分子量 |
227.97 g/mol |
IUPAC名 |
methyl-bis(trifluoromethyl)arsane |
InChI |
InChI=1S/C3H3AsF6/c1-4(2(5,6)7)3(8,9)10/h1H3 |
InChIキー |
GQOKGMVNJOAKDT-UHFFFAOYSA-N |
正規SMILES |
C[As](C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[S(R)]-N-((S)-(2-(Dicyclohexylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14754400.png)
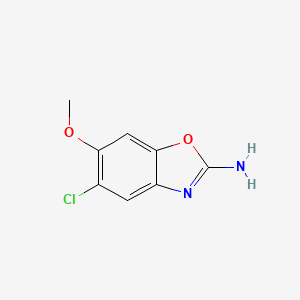
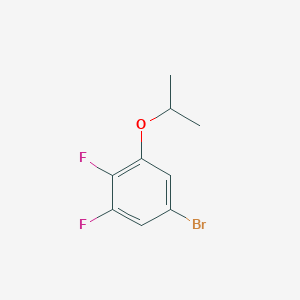

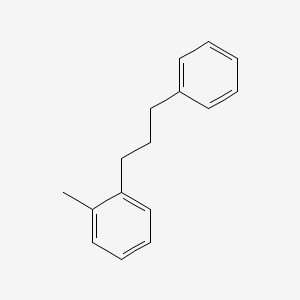
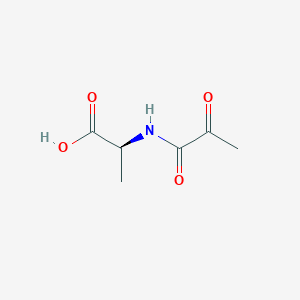
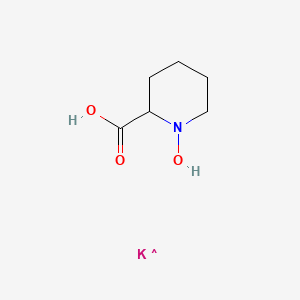

![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
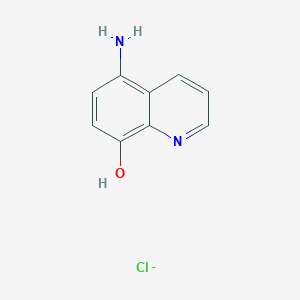

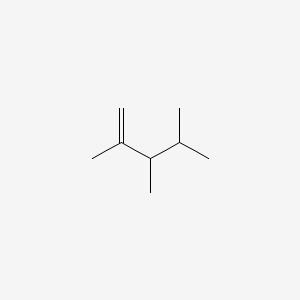
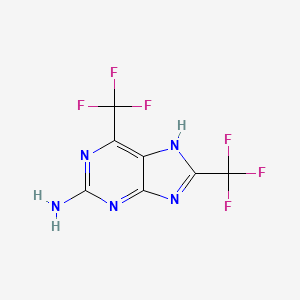
![(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) (2R)-3-hydroxy-2-phenyl-propanoate; sulfuric acid; dihydrate](/img/structure/B14754484.png)
